molecular formula C8H15NO B1315181 (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one CAS No. 5782-56-9

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Cat. No.: B1315181
CAS No.: 5782-56-9
M. Wt: 141.21 g/mol
InChI Key: KLNDLIOPBBBDGL-AATRIKPKSA-N
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Description

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a dimethylamino group and a methylpentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one typically involves the reaction of dimethylamine with a suitable precursor, such as a methylpentene derivative. The reaction conditions often include the use of a solvent like ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is extracted and purified through distillation or crystallization. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-(dimethylamino)methylene]benzamide
  • N-[(1E)-(dimethylamino)methylene]-2-furamide
  • N-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide

Uniqueness

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

(E)-1-(dimethylamino)-4-methylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)8(10)5-6-9(3)4/h5-7H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNDLIOPBBBDGL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505220
Record name (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5782-56-9
Record name (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylbutan-2-one (2.5 g, 1 eq.) and dimethylformamide diethylacetal (7.46 mL, 1.5 eq.) were heated at 100° C. for 4 days to give compound 232 as yellow viscous oil in 80% yield., which was used directly without further purification in the next step. 1H NMR (DMSO-d6, 400 MHz) δ (ppm) 0.94 (s, 3H), 0.95 (s, 3H), 2.52 (s, 1H), 2.74 (brs, 3H), 3.01 (brs, 3H), 4.96 (d, J=12.97 Hz, 1H), 7.45 (d, J=12.97 Hz, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.46 mL
Type
reactant
Reaction Step One
Yield
80%

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